molecular formula C12H17BrN2O2S B3132103 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine CAS No. 364623-10-9

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B3132103
CAS No.: 364623-10-9
M. Wt: 333.25 g/mol
InChI Key: MKJXXUUENWIACW-UHFFFAOYSA-N
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Description

“1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine” is a chemical compound with the molecular formula C13H18BrNO2S . It has an average mass of 332.26 Da and a monoisotopic mass of 331.024139 Da .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . For example, a synthesis method of 5-bromo-2-methoxyphenol involves three steps: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the transmetalation of formally nucleophilic organic groups from boron to palladium . Another reaction, protodeboronation of pinacol boronic esters, has been reported to utilize a radical approach .

Scientific Research Applications

Antibacterial Evaluation

A study by Aziz‐ur‐Rehman et al. (2017) synthesized derivatives incorporating the 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, including structures related to the chemical compound of interest. These derivatives exhibited valuable antibacterial properties, highlighting the compound's potential application in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Biological Evaluation of Derivatives

Another study by Rehman et al. (2019) focused on the synthesis of substituted 1,3,4-oxadiazole derivatives using a similar compound. These synthesized derivatives demonstrated moderate to excellent inhibitory activities against bacteria, underscoring the chemical's relevance in medicinal chemistry and pharmaceutical research for antibacterial applications (Rehman et al., 2019).

Pharmacological Activity

Lalezari et al. (1975) explored the pharmacological activities of 5-substituted 2-amino-1,3,4-thiadiazoles derivatives, which were prepared from reactions involving compounds structurally related to the query compound. These derivatives showed antihistaminic, anticholinergic, and norepinephrine-potentiating activities, indicating the compound's potential utility in developing therapies targeting these pharmacological pathways (Lalezari et al., 1975).

Synthesis and Chemical Interactions

Mishriky and Moustafa (2013) reported on the synthesis of a compound via nucleophilic substitution reaction, demonstrating the chemical versatility and reactivity of such compounds, which can be crucial for developing new chemical entities with potential scientific and therapeutic applications (Mishriky & Moustafa, 2013).

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-10-3-4-11(13)9-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJXXUUENWIACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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